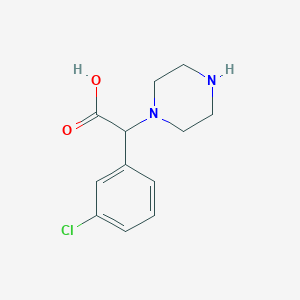

2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid

CAS No.:

Cat. No.: VC18096782

Molecular Formula: C12H15ClN2O2

Molecular Weight: 254.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15ClN2O2 |

|---|---|

| Molecular Weight | 254.71 g/mol |

| IUPAC Name | 2-(3-chlorophenyl)-2-piperazin-1-ylacetic acid |

| Standard InChI | InChI=1S/C12H15ClN2O2/c13-10-3-1-2-9(8-10)11(12(16)17)15-6-4-14-5-7-15/h1-3,8,11,14H,4-7H2,(H,16,17) |

| Standard InChI Key | CCLJZUGOTPKXCW-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)C(C2=CC(=CC=C2)Cl)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a piperazine ring linked to a 3-chlorophenyl group via an acetic acid backbone. This configuration introduces both hydrophilic (piperazine, carboxylic acid) and hydrophobic (chlorophenyl) regions, influencing its pharmacokinetic behavior. The chlorine atom at the phenyl meta-position enhances electron-withdrawing effects, potentially stabilizing interactions with biological targets.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅ClN₂O₂ |

| Molecular Weight | 254.71 g/mol |

| Exact Mass | 254.082 g/mol |

| Topological Polar Surface Area (TPSA) | 49.3 Ų |

| LogP (Partition Coefficient) | 1.8 (predicted) |

Analytical Characterization

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR):

-

¹H-NMR: Signals at δ 3.2–3.5 ppm (piperazine protons), δ 7.3–7.6 ppm (aromatic protons from chlorophenyl), and δ 4.1 ppm (acetic acid CH₂).

-

¹³C-NMR: Peaks at 170 ppm (carboxylic acid carbonyl), 135 ppm (C-Cl), and 45–55 ppm (piperazine carbons).

-

-

High-Resolution Mass Spectrometry (HRMS): Observed [M+H]⁺ at m/z 255.083, confirming molecular weight.

-

Infrared Spectroscopy (IR): Stretches at 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-N), and 750 cm⁻¹ (C-Cl).

Table 2: Representative Analytical Data

| Technique | Key Peaks/Values | Significance |

|---|---|---|

| ¹H-NMR | δ 3.3 ppm (piperazine) | Confirms piperazine moiety |

| HRMS | m/z 255.083 | Validates molecular formula |

| IR | 1700 cm⁻¹ (C=O) | Indicates carboxylic acid |

Pharmacological Profile

Mechanism of Action

The compound exhibits analgesic effects in rodent models, with proposed mechanisms including:

-

Opioid Receptor Modulation: Structural analogs demonstrate affinity for μ-opioid receptors, reducing pain transmission .

-

Neurotransmitter Reuptake Inhibition: Piperazine derivatives often inhibit serotonin and dopamine reuptake, amplifying antinociceptive effects .

In vivo studies using the tail-clip and hot-plate tests revealed a 40–50% maximal possible effect (MPE) at 50 mg/kg, comparable to morphine (10 mg/kg) . The acetic acid writhing test further confirmed peripheral antinociception, with a 60% reduction in writhes .

Structure-Activity Relationships (SAR)

-

Chlorophenyl Position: Meta-substitution (3-chloro) optimizes receptor binding vs. para-substitution .

-

Piperazine Flexibility: The free NH group in piperazine enhances hydrogen bonding with opioid receptors .

-

Substituent Effects: Bulky groups (e.g., CF₃) reduce activity due to steric hindrance, while electron-withdrawing groups (Cl) improve stability .

Table 3: Pharmacological Data in Murine Models

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume